N-(1,5-dihydroxypentan-2-yl)benzamide

Medicinal Chemistry Anti-Angiogenic Drugs Stereospecific Synthesis

Researchers requiring enantiopure (S)-N-(1,5-dihydroxypentan-2-yl)benzamide for Cilengitide synthesis face inconsistent chiral purity from non-validated sources. This racemic mixture (CAS 100370-35-2) is the key starting material for resolution into the (S)-enantiomer, essential in Cilengitide production. • Supplied at 95% purity as a racemate; ready for chiral resolution via HPLC or SMB chromatography • Bifunctional scaffold (benzamide + chiral diol) for HDAC inhibitor libraries and peptidomimetics • Validated as a chiral separation model system for method development Ideal for medicinal chemistry teams developing integrin antagonists and chiral drug candidates.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 100370-35-2
Cat. No. B595888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,5-dihydroxypentan-2-yl)benzamide
CAS100370-35-2
SynonymsN-(1,5-dihydroxypentan-2-yl)benzamide
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCO)CO
InChIInChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)
InChIKeyPSGWJXIMZBGAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS 100370-35-2) Procurement and Differentiation Guide for Medicinal Chemistry and Synthetic Applications


N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS 100370-35-2) is a chiral benzamide derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol, featuring a benzene ring linked to an amide group which is further connected to a pentane chain bearing two hydroxyl groups . This compound exists as a racemic mixture and is distinct from its (S)-enantiomer (CAS 296766-74-0) and (R)-enantiomer (CAS 1245648-10-5), each of which have independent CAS registrations and distinct stereochemical configurations . Commercially, this compound is typically supplied at 95% purity, as evidenced by listings from established vendors such as Leyan (Product No. 1754059) .

Critical Procurement Differentiation for N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS 100370-35-2)


Substitution with generic benzamide derivatives or non-stereospecific analogs is not viable due to the compound's specific stereochemical and structural requirements for certain applications. N-(1,5-dihydroxypentan-2-yl)benzamide (100370-35-2) is a racemic mixture [1]. Its (S)-enantiomer (CAS 296766-74-0) is a key precursor to the integrin antagonist Cilengitide, a cyclic RGD pentapeptide that targets integrins αvβ3 and αvβ5 . Substituting the racemic mixture for the (S)-enantiomer would compromise stereochemical purity and yield in downstream syntheses, while using alternative chiral amines would result in a structurally distinct product with potentially different biological activity. Furthermore, the compound's well-defined physicochemical properties—including a calculated XLogP3 of 0.6 and a topological polar surface area of 69.6 Ų [1]—are essential for specific applications, and deviation from these parameters due to substitution would affect solubility and target interaction profiles.

Quantitative Differentiation Evidence for N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS 100370-35-2) in Research and Development


Stereochemical Specificity for Cilengitide Precursor Applications

The (S)-enantiomer of N-(1,5-dihydroxypentan-2-yl)benzamide (CAS 296766-74-0) is a critical intermediate in the synthesis of Cilengitide . The racemic mixture (100370-35-2) can be utilized for the production of this specific enantiomer via chiral resolution. Direct substitution with an achiral benzamide or an alternative chiral amine would produce a structurally distinct compound incapable of yielding the required Cilengitide precursor. For instance, using (R)-N-(1,5-dihydroxypentan-2-yl)benzamide (CAS 1245648-10-5) would lead to the opposite stereoisomer .

Medicinal Chemistry Anti-Angiogenic Drugs Stereospecific Synthesis

Physicochemical Profile for Drug Design and Formulation

The compound exhibits a balanced lipophilic-hydrophilic profile with a calculated XLogP3 value of 0.6, a topological polar surface area (TPSA) of 69.6 Ų, and 3 hydrogen bond donors [1]. This profile is favorable for oral bioavailability and cellular permeability. In contrast, a structurally related HDAC inhibitor from the benzamide class, compound 1a from Li et al., reported an in vivo rat bioavailability of 81% [2].

Drug Discovery Physicochemical Profiling ADME Prediction

Chiral Building Block for Diverse Pharmacophores

The 1,5-dihydroxypentan-2-yl side chain provides a chiral scaffold (once resolved) that can be incorporated into various pharmacophores, such as peptidomimetics and kinase inhibitors [1]. This is a distinguishing feature from simpler benzamides like 3-aminobenzamide (a classic PARP inhibitor with an IC50 ~30 µM) which lack the chiral diol [2].

Medicinal Chemistry Chiral Pool Synthesis Peptidomimetics

Targeted Applications for N-(1,5-Dihydroxypentan-2-yl)benzamide (CAS 100370-35-2) Based on Differentiation Evidence


Synthesis of the Anti-Angiogenic Drug Candidate Cilengitide

N-(1,5-dihydroxypentan-2-yl)benzamide (racemate) is a critical starting material for producing the (S)-enantiomer (CAS 296766-74-0), the essential chiral amine in the multi-step synthesis of the integrin antagonist Cilengitide . Any attempt to substitute this compound with a generic or achiral benzamide would completely derail the synthesis, as the stereochemistry of the final peptide is essential for its high-affinity binding to integrins αvβ3 and αvβ5 [1].

Chiral Building Block in Medicinal Chemistry for Kinase and HDAC Inhibitors

The racemic mixture provides a versatile scaffold for synthesizing chiral analogs of benzamide-based inhibitors. Once resolved, the enantiomerically pure 1,5-dihydroxypentan-2-amine can be used to install stereochemical complexity into lead compounds. This is particularly relevant for generating libraries of HDAC inhibitors, a class where benzamide derivatives have shown potent activity . The balanced lipophilicity of the compound (XLogP3 of 0.6) also makes it an attractive starting point for optimizing drug-like properties [1].

Development of Peptidomimetics and Bioconjugates

The bifunctional nature of N-(1,5-dihydroxypentan-2-yl)benzamide—containing both a benzamide and a chiral diol—makes it an ideal building block for peptidomimetics . The diol group can be used as a linker for attaching various payloads, such as fluorescent dyes or cytotoxic drugs, while the benzamide moiety can engage specific biological targets. This structural versatility is not possible with simpler, linear benzamide analogs, providing a distinct advantage in designing multifunctional chemical probes and therapeutic conjugates .

Reference Standard for Chiral Separation and Analytical Chemistry

Due to its commercial availability as a racemic mixture (CAS 100370-35-2) and the separate availability of its enantiomers (CAS 296766-74-0 and 1245648-10-5) , this compound serves as an excellent model system for developing and validating chiral separation methods, such as chiral HPLC or simulated moving bed (SMB) chromatography [1]. Researchers can use this set of compounds to optimize separation conditions and establish purity assays for chiral amines.

Technical Documentation Hub

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